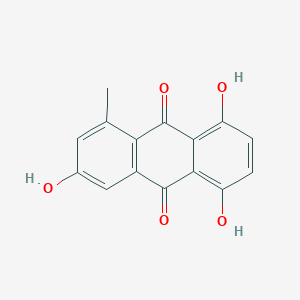
Pentanedinitrile, 2,4-dichloro-2,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanedinitrile, 2,4-dichloro-2,4-dimethyl-: is a chemical compound with the molecular formula C7H8Cl2N2 It is known for its unique structure, which includes two chlorine atoms and two methyl groups attached to a pentanedinitrile backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- typically involves the chlorination of 2,4-dimethylpentanedinitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
化学反应分析
Types of Reactions: Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms. These reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
作用机制
The mechanism of action of Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and nitrile groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
相似化合物的比较
Pentanedinitrile, 2,4-dimethyl-: This compound lacks the chlorine atoms present in Pentanedinitrile, 2,4-dichloro-2,4-dimethyl-, which affects its reactivity and applications.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: This compound contains similar chlorine and methyl groups but has a different core structure, leading to different chemical properties and uses.
2-Pentenenitrile, 4,4-dimethyl-: This compound has a similar nitrile backbone but differs in the position and number of substituents.
Uniqueness: Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- is unique due to the presence of both chlorine and methyl groups on the pentanedinitrile backbone. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
142785-35-1 |
|---|---|
分子式 |
C7H8Cl2N2 |
分子量 |
191.05 g/mol |
IUPAC 名称 |
2,4-dichloro-2,4-dimethylpentanedinitrile |
InChI |
InChI=1S/C7H8Cl2N2/c1-6(8,4-10)3-7(2,9)5-11/h3H2,1-2H3 |
InChI 键 |
PIZLMCBVGFBAOC-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C#N)Cl)(C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)


![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)

![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
